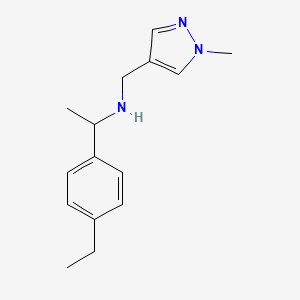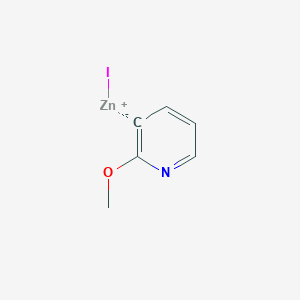
2-Methoxypyridin-3-ylZinc iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxypyridin-3-ylZinc iodide: is an organozinc compound that has garnered attention in the field of organic synthesis. This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of both a methoxy group and a zinc iodide moiety in its structure makes it a versatile reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-Methoxypyridin-3-ylZinc iodide typically involves the reaction of 2-methoxypyridine with a zinc reagent. One common method is the direct insertion of zinc into the 2-methoxypyridine in the presence of iodine. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxypyridin-3-ylZinc iodide primarily undergoes substitution reactions, particularly in cross-coupling reactions. It can also participate in oxidative addition and reductive elimination processes.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids. The typical conditions include a base such as potassium carbonate and a solvent like THF or dimethylformamide (DMF).
Negishi Coupling: This reaction uses nickel or palladium catalysts and involves the coupling of organozinc reagents with organic halides.
Major Products: The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the nature of the coupling partners.
Aplicaciones Científicas De Investigación
Chemistry: 2-Methoxypyridin-3-ylZinc iodide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in the synthesis of various pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules. Its ability to form complex structures makes it valuable in the development of new drugs and therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its role in cross-c
Propiedades
Fórmula molecular |
C6H6INOZn |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
iodozinc(1+);2-methoxy-3H-pyridin-3-ide |
InChI |
InChI=1S/C6H6NO.HI.Zn/c1-8-6-4-2-3-5-7-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
LDLGQCMWBMPZHQ-UHFFFAOYSA-M |
SMILES canónico |
COC1=[C-]C=CC=N1.[Zn+]I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


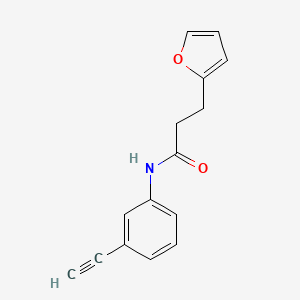





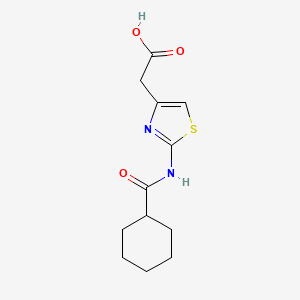


![6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile](/img/structure/B14892718.png)
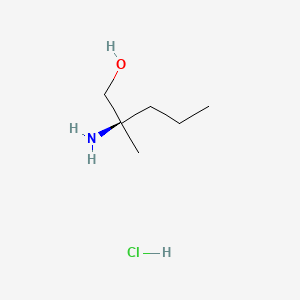

![2-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892735.png)
